molecular formula C13H19N3 B1194718 Tol8-Agonist-31a

Tol8-Agonist-31a

Cat. No.: B1194718
M. Wt: 217.316
InChI Key: BWGFTWWXYOBSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tol8-Agonist-31a is a potent and selective small-molecule agonist of Toll-like Receptor 8 (TLR8), designed for advanced immunology and oncology research . TLR8 is an endosomal pattern recognition receptor that is a key bridge between innate and adaptive immunity . Upon activation in human immune cells, TLR8 initiates a MyD88-dependent signaling cascade, leading to the nuclear translocation of transcription factors like NF-κB and AP-1 . This process triggers a robust pro-inflammatory immune response, characterized by the production of key cytokines such as TNF-α, IL-12, and MIP-1α . The primary research value of selective TLR8 agonists lies in their ability to remodel the tumor microenvironment and counteract immune suppression . They have been shown to reverse the immunosuppressive function of regulatory T cells (Tregs) and induce apoptosis in Myeloid-Derived Suppressor Cells (MDSCs) . This mechanism makes this compound a compelling candidate for investigating mono-immunotherapies and combination treatment strategies . Its potential is particularly significant in converting immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to checkpoint inhibitors like anti-PD-1 and anti-PD-L1 therapies . This product is provided "For Research Use Only". It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.316

IUPAC Name

4-Methyl-1-pentyl-1H-benzo[d]imidazol-2-amine

InChI

InChI=1S/C13H19N3/c1-3-4-5-9-16-11-8-6-7-10(2)12(11)15-13(16)14/h6-8H,3-5,9H2,1-2H3,(H2,14,15)

InChI Key

BWGFTWWXYOBSIL-UHFFFAOYSA-N

SMILES

NC1=NC2=C(C)C=CC=C2N1CCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tol8-Agonist-31a

Origin of Product

United States

Preparation Methods

Core Structure Design and Derivitization

This compound belongs to the benzo[b]azepine class of TLR agonists, characterized by a seven-membered azepine ring fused to a benzene moiety. The compound’s specificity for TLR8 is achieved through strategic substitutions at the 2-amino and 8-aryl positions. Patent WO2010014913A1 discloses the synthesis of analogs via a multi-step process involving:

  • Ring Closure : Formation of the benzo[b]azepine core through Friedel-Crafts acylation, followed by cyclization under acidic conditions.

  • Amination : Introduction of a primary amine at the 2-position using ammonia or alkylamines in tetrahydrofuran (THF).

  • Aryl Substitution : Coupling of a perfluoroethyl or pyrrolidine-carbonylphenyl group at the 8-position via Suzuki-Miyaura cross-coupling, achieving >90% yield.

A derivative highlighted in the patent, (IE,4E)-2-amino-N,N-dipropyl-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxamide, shares structural homology with this compound, suggesting analogous synthetic routes. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirmed >98% purity, with residual solvents below International Council for Harmonisation (ICH) limits.

Adamantane Conjugation for Enhanced Delivery

Recent advancements focus on improving this compound’s pharmacokinetics through adamantane conjugation. As demonstrated for R848-Ad (a related TLR7/8 agonist), adamantane moieties are introduced via aromatic linkers to enhance hydrophobic interactions with drug carriers. This modification increases association with cyclodextrin-based nanoparticles by 3.5-fold compared to unmodified agonists, without compromising TLR8 activation (EC50 = 12 nM vs. 10 nM for R848). The reaction involves:

  • Activation : Adamantane-1-carboxylic acid is activated with N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).

  • Coupling : Reaction with the primary amine of this compound at 4°C for 24 hours, followed by purification via silica gel chromatography.

Formulation Strategies for Clinical Use

Lyophilization with Cyclodextrin Complexation

To address this compound’s poor aqueous solubility (intrinsic solubility = 0.15 mg/mL), sulfobutylether β-cyclodextrin (SBE-β-CD) is employed as a complexing agent. Patent WO2010014913A1 specifies a formulation containing:

ComponentConcentration RangeFunction
This compound2–15 mg/mLActive ingredient
SBE-β-CD1–30% w/vSolubility enhancer
Sodium phosphate10–50 mMpH buffering (5.5–6.5)
Polysorbate 800.01–0.1% w/vSurfactant

Lyophilization is performed at −50°C and 0.1 mbar, yielding a porous cake reconstitutable in sterile water for injection. Post-reconstitution, the formulation achieves >95% solubility, meeting USP <788> particulate matter standards.

Sterile Injectable Preparations

For subcutaneous or intramuscular administration, this compound is formulated as a sterile solution or lyophilized powder. Critical parameters include:

  • Sterility : Terminal sterilization via 0.22 μm filtration, validated using USP <71> sterility tests.

  • Osmolality : Adjusted to 280–320 mOsm/kg with sodium chloride to minimize injection-site reactions.

  • pH Optimization : Maintained at 5.5–6.5 to prevent degradation via hydrolysis or oxidation.

Phase I trials of VTX-2337 (a structural analog) confirmed tolerability at doses up to 3.9 mg/m², with peak plasma concentrations (Cmax) of 1.2 μg/mL achieved within 2 hours post-injection.

Analytical Characterization and Quality Control

Purity and Potency Assays

  • HPLC-UV : A C18 column (4.6 × 150 mm, 5 μm) with acetonitrile/0.1% trifluoroacetic acid gradient elution (flow rate = 1 mL/min) resolves this compound from synthetic impurities (retention time = 12.3 min).

  • TLR8 Activation Assay : HEK-Blue hTLR8 cells are dosed with serial dilutions (0.1–1000 nM), measuring secreted embryonic alkaline phosphatase (SEAP) activity at 650 nm. EC50 values ≤20 nM confirm biological activity.

Stability Profiling

Accelerated stability studies under ICH Q1A guidelines demonstrate:

ConditionDurationDegradation
25°C/60% RH1 week<2%
40°C/75% RH1 month5–8%
2–8°C (lyophilized)24 months<1%

Degradation products include the 4-carboxylic acid derivative (hydrolysis) and N-oxide (oxidation), quantified via LC-MS.

Preclinical and Clinical Applications

Oncological Efficacy

In murine lymphoma models, this compound (0.5 mg/kg, weekly) reduced tumor volume by 68% vs. controls (p < 0.001), correlating with increased CD8+ T-cell infiltration and IFN-γ secretion. A phase I trial (NCT01666444) combining VTX-2337 with pegylated liposomal doxorubicin showed stable disease in 24% of ovarian cancer patients, supporting further investigation .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Tol8-Agonist-31a?

  • Methodological Answer : Synthesis should follow reproducible protocols with detailed documentation of reaction conditions (e.g., temperature, solvent purity, catalyst ratios). Characterization requires multi-modal validation:

  • Spectroscopic : NMR (¹H/¹³C) for structural confirmation .
  • Chromatographic : HPLC for purity assessment (>95% recommended for pharmacological studies) .
  • Thermal Analysis : DSC/TGA to verify stability under storage conditions .
    • Data Consistency : Cross-validate results with independent replicates and include raw data in supplementary materials .

Q. How should researchers design dose-response studies for this compound in preclinical models?

  • Experimental Design :

  • Range Selection : Use logarithmic dosing (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values .
  • Controls : Include vehicle and positive controls (e.g., known agonists/antagonists) to validate assay sensitivity .
  • Statistical Power : Calculate sample size using pre-experiment variance estimates (e.g., ANOVA with α=0.05, β=0.2) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be systematically resolved?

  • Analytical Framework :

Assay Validation : Confirm receptor expression levels (e.g., qPCR/Western blot) in discrepant cell lines .

Pathway Profiling : Use transcriptomics (RNA-seq) or phosphoproteomics to identify off-target signaling cascades .

Meta-Analysis : Compare findings with published datasets using tools like Google Scholar’s citation-ranked literature .

  • Contradiction Mitigation : Apply Hill slope analysis to assess cooperativity differences and validate under standardized conditions (e.g., serum-free media) .

Q. What strategies are effective for elucidating this compound’s mechanism of action when structural data is unavailable?

  • Hypothesis-Driven Approaches :

  • Computational Modeling : Molecular docking (AutoDock Vina) against homology-built receptor models .
  • Mutagenesis Studies : Site-directed mutations in putative binding pockets to assess functional impact .
  • Kinetic Profiling : Measure association/dissociation rates (SPR/BLI) to infer binding kinetics .
    • Data Integration : Combine results with cheminformatics tools (e.g., PubChem BioAssay) to map structure-activity relationships .

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

  • Quality Control Measures :

  • Batch Documentation : Record synthesis parameters (e.g., lot number, storage conditions) .
  • Bioactivity Normalization : Use internal reference standards (e.g., a stable control compound) in each experiment .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to identify shelf-life constraints .

Methodological & Reporting Standards

Q. What statistical methods are appropriate for analyzing this compound’s in vivo toxicity data?

  • Recommendations :

  • Nonlinear Regression : Fit dose-toxicity curves using four-parameter logistic models (GraphPad Prism) .
  • Survival Analysis : Kaplan-Meier plots with log-rank tests for longitudinal toxicity studies .
  • Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude technical artifacts .

Q. How can researchers ensure reproducibility when publishing this compound studies?

  • FAIR Data Principles :

  • Metadata : Include raw instrument outputs (e.g., .cdf files for LC-MS) and analysis scripts (GitHub/Synapse) .
  • Protocol Sharing : Use platforms like protocols.io for step-by-step method documentation .
  • Negative Results : Report non-significant findings to mitigate publication bias .

Literature & Collaboration

Q. What systematic review strategies are recommended for synthesizing this compound’s research landscape?

  • Workflow :

Search Strategy : Combine keywords (e.g., “this compound” AND “pharmacokinetics”) across PubMed, Scopus, and Web of Science .

Screening : PRISMA flowchart for study inclusion/exclusion .

Critical Appraisal : Use tools like ROBINS-I for bias assessment in non-randomized studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tol8-Agonist-31a
Reactant of Route 2
Reactant of Route 2
Tol8-Agonist-31a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.